molecular formula C9H11N5 B1475930 3-((3-Azidoazetidin-1-yl)methyl)pyridine CAS No. 2098030-76-1

3-((3-Azidoazetidin-1-yl)methyl)pyridine

Cat. No.: B1475930
CAS No.: 2098030-76-1
M. Wt: 189.22 g/mol
InChI Key: XBSCZWKXUMRZJP-UHFFFAOYSA-N
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Description

3-((3-Azidoazetidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The effects of 3-((3-Azidoazetidin-1-yl)methyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as proteases and kinases, by binding to their active sites. This binding can lead to the inactivation of these enzymes, thereby altering cellular processes. Additionally, the azido group in this compound can undergo reduction to form reactive intermediates that interact with nucleophiles in the cell, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Over time, this compound can degrade into various byproducts, which may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cellular function and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its biological activity and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interaction with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its specificity and efficacy .

Properties

IUPAC Name

3-[(3-azidoazetidin-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-13-12-9-6-14(7-9)5-8-2-1-3-11-4-8/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSCZWKXUMRZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CN=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.